N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
CAS No.: 898454-18-7
Cat. No.: VC7225875
Molecular Formula: C21H22N2O5
Molecular Weight: 382.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898454-18-7 |
|---|---|
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.416 |
| IUPAC Name | N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25) |
| Standard InChI Key | IDTWLJGCUONMHB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Introduction
1. Chemical Identity
-
IUPAC Name: N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
-
Molecular Formula: C20H21NO5
-
Molecular Weight: 355.39 g/mol
-
Structure:
-
The compound consists of three primary structural components:
-
A benzodioxin ring system.
-
A pyrrolidinone moiety.
-
An ethoxybenzamide group.
-
-
3. Synthesis
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide typically involves:
-
Preparation of the Benzodioxin Intermediate:
-
Starting with catechol derivatives, the benzodioxin ring is formed via acetalization with formaldehyde or similar reagents.
-
-
Formation of Pyrrolidinone Core:
-
A cyclization reaction involving an appropriate amino acid derivative or lactam precursor forms the pyrrolidinone ring.
-
-
Coupling with Ethoxybenzoyl Chloride:
-
The final step involves coupling the pyrrolidinone intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.
-
4. Biological Relevance and Applications
Potential Pharmacological Activities
The structural features of this compound suggest potential biological activities, including:
-
Anti-inflammatory Activity:
-
Amide derivatives often exhibit inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
-
Anticancer Potential:
-
Aromatic amides are frequently explored for their ability to inhibit kinases or interact with DNA.
-
-
CNS Activity:
-
The benzodioxin moiety might contribute to central nervous system (CNS) activity due to its resemblance to bioactive scaffolds in neuropharmacology.
-
Docking Studies
Preliminary docking studies could reveal interactions with targets such as:
-
Enzymes: Proteins involved in oxidative stress or inflammation.
-
Receptors: Potential binding to G-protein coupled receptors (GPCRs).
5. Analytical Characterization
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms the chemical structure and purity through proton and carbon shifts. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns for structural elucidation. |
| IR Spectroscopy | Identifies functional groups such as amides (C=O stretch) and ethers (C-O-C stretch). |
| HPLC/LC-MS | Ensures purity and quantification in synthesized batches for biological testing. |
6. Limitations and Future Directions
-
Toxicity Studies:
-
Comprehensive in vitro and in vivo toxicity profiles are required to assess safety.
-
-
Optimization for Drug Development:
-
Structural modifications could improve solubility, bioavailability, or target specificity.
-
-
Patent Landscape:
-
Similar compounds have been patented for their therapeutic potential; further research should explore novel applications.
-
This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential pharmacological activities. Further studies are warranted to explore its full therapeutic potential through biological assays and structure-activity relationship (SAR) analyses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume